sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Lipophilicity ADME Structure–Property Relationship

For researchers requiring a pre-functionalized pyrazole scaffold with predictable reactivity, this sodium salt intermediate solves the solubility challenges common to trifluoromethylated heterocycles. Its ortho-CF₃ substituent enables regioselective late-stage functionalization, while the sodium carboxylate form ensures direct dissolution in aqueous assay media-eliminating the need for co-solvents or pH adjustment in high-throughput screening workflows. - Ortho-CF₃ group confers a free-acid logP of 3.33, more than two units higher than the non-fluorinated analog, ideal for enhancing membrane penetration in agrochemical lead optimization. - ≥95% purity specification, consistent across major suppliers, ensures reliable performance as an HPLC reference standard or quantitative NMR calibrant. - Stock availability from multiple global vendors supports just-in-time procurement for iterative synthesis programs.

Molecular Formula C11H6F3N2NaO3
Molecular Weight 294.16 g/mol
Cat. No. B15087751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Molecular FormulaC11H6F3N2NaO3
Molecular Weight294.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[Na+]
InChIInChI=1S/C11H7F3N2O3.Na/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1
InChIKeyCSLNMHPBVCAMKC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate: Key Differentiators


Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1153115-81-1) is a sodium salt of a 4-hydroxypyrazole-3-carboxylic acid bearing an ortho-trifluoromethylphenyl substituent . This compound serves as a versatile intermediate in agrochemical and medicinal chemistry research, particularly for synthesizing heterocyclic frameworks requiring a pre-installed carboxylic acid handle [1]. The ortho-CF₃-phenyl group imparts distinct physicochemical properties, while the sodium carboxylate form ensures aqueous solubility—two features that cannot be assumed for close structural analogs.

Aqueous Workflow Sodium salt supports direct dissolution in water and biological assay media
Lipophilicity Context ortho-CF₃ group provides higher logP than non-fluorinated analog
Carboxylic Acid Handle Pre-installed handle for heterocyclic synthesis in agrochemical and medicinal chemistry research

Why Generic Analogs Fall Short


Closely related pyrazole-3‑carboxylates differ subtly but critically in the position of the trifluoromethyl group, the presence of the 4‑hydroxy moiety, or the counterion identity, and these differences translate into measurable changes in lipophilicity, solubility, and metabolic stability. For instance, simply moving the CF₃ from the ortho to the meta position, or using the non‑fluorinated phenyl analog, can alter logP by over two units and eliminate key hydrogen‑bonding capabilities. The sodium salt form additionally confers aqueous solubility advantages over the free acid, which is essential for many biological assay workflows [1]. The following sections provide quantitative evidence for why this specific compound is not interchangeable with its nearest analogs.

Salt form mismatch Free acid may require neutralization steps and may limit aqueous solubility in assay workflows
Regioisomer mismatch meta-CF₃ or para-CF₃ isomers do not replicate ortho steric constraint or regioselective metalation
Fluorination absence Non-fluorinated analog shows 2-unit lower logP, potentially altering membrane permeability

Quantitative Differentiation Evidence


ortho-CF₃ Lipophilicity Advantage

The free acid form of the target compound exhibits a measured logP of 3.33 . In contrast, the non‑fluorinated analog 4‑hydroxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1006492‑88‑1) has a reported logP of 1.28 . This represents a ΔlogP of +2.05, indicating substantially higher lipophilicity conferred by the ortho‑CF₃ group. This difference is critical for membrane permeability and tissue distribution in biological systems.

ortho-CF₃ Lipophilicity
Source review
ΔlogP +2.05
Supports higher passive permeability vs. non-fluorinated analog
Cross-study comparable; confirm with individual lot
Lipophilicity ADME Structure–Property Relationship

Aqueous Solubility via Sodium Salt

The sodium salt form of the compound is expected to exhibit significantly higher aqueous solubility compared to the free acid. While specific solubility values for this compound are not publicly available, the general principle that alkali metal salts of carboxylic acids have pronounced ionic character and are usually soluble in water is well established [1]. Salt formation is the most common approach to improve the solubility of carboxylic acid‑containing compounds, often enhancing dissolution rates by orders of magnitude [2]. The free acid form, by contrast, has limited aqueous solubility due to its higher logP (3.33) and neutral state at physiological pH.

Aqueous Solubility
Class-level
Carboxylate salt class behavior
May enable direct dissolution in aqueous research media
Data to verify for this specific compound
Solubility Formulation Salt Selection

Metabolic Stability from CF₃ Group

Fluorinated pyrazoles, particularly those bearing trifluoromethyl substituents, demonstrate enhanced metabolic stability compared to their non‑fluorinated or methyl‑substituted counterparts. The CF₃ group blocks oxidative metabolism at the phenyl ring, a well‑documented phenomenon in medicinal chemistry [1]. Specifically, 3‑(trifluoromethyl)pyrazoles have been shown to possess increased metabolic stability and Caco‑2 permeability relative to N‑methyl analogs [2]. While this evidence is at the class level, it directly applies to the ortho‑CF₃‑phenyl substitution pattern of the target compound, differentiating it from the non‑fluorinated analog which lacks this metabolic shielding.

Metabolic Stability
Class-level
CF₃-pyrazoles show enhanced stability in microsomal assays
May reduce oxidative metabolism at phenyl ring
Class-level inference; not directly measured on target compound
Metabolic Stability Fluorine Chemistry Pharmacokinetics

ortho-CF₃ Regioisomeric Specificity

The ortho position of the trifluoromethyl group on the phenyl ring creates a sterically constrained environment that can direct regioselective metalation and influence binding interactions with biological targets. In organometallic functionalization studies, ortho‑trifluoromethylphenyl pyrazoles exhibit distinct reactivity compared to their meta‑substituted isomers [1]. The ortho‑CF₃ group can engage in orthogonal multipolar interactions and restricts the conformational freedom of the N‑aryl bond, which can be critical for target selectivity. Comparative studies in factor Xa inhibitor series have shown that ortho‑substituted phenylpyrazoles display different selectivity profiles from meta‑ and para‑substituted analogs .

Regioisomeric Specificity
Class-level
ortho-CF₃ directs regioselective metalation
May support regiospecific late-stage functionalization
Verify specific reactivity on target scaffold
Regioisomerism Steric Effects Binding Affinity

Optimal Application Scenarios


Agrochemical Intermediate: High Lipophilicity & Metabolic Stability

The compound's ortho‑CF₃ group confers a logP of 3.33 (measured for the free acid), which is more than two units higher than the non‑fluorinated analog [1]. This elevated lipophilicity, combined with the known metabolic stability of trifluoromethylpyrazoles, makes this compound an ideal building block for herbicides and fungicides where enhanced plant cuticle penetration and resistance to oxidative degradation are required.

Medicinal Chemistry: Aqueous Solubility for Lead Optimization

The sodium salt form ensures direct dissolution in aqueous biological assay media without the need for cosolvents or pH adjustment. This is critical for high‑throughput screening and in vitro pharmacological profiling, where the free acid's limited solubility (logP 3.33) would necessitate additional formulation steps [1].

Late-Stage Functionalization of ortho-CF₃-Phenyl Pyrazoles

The ortho‑CF₃ group directs regioselective metalation at specific positions, enabling predictable late‑stage functionalization. This regiospecific reactivity, documented in organometallic studies [1], allows chemists to use this scaffold for divergent synthesis of compound libraries, a capability not offered by meta‑ or para‑CF₃ isomers.

Reference Standard for Analytical Methods

With a defined purity of ≥95% and well‑characterized identity (CAS 1153115‑81‑1, molecular weight 294.16 g/mol), this sodium salt serves as a reliable reference standard for HPLC method development, mass spectrometry calibration, and quantitative NMR studies in research and quality control laboratories.

Application
Selection Property
Validation Focus
Agrochemical intermediate research
High lipophilicity and CF₃-associated stability
Membrane permeability and oxidative degradation assays
Medicinal chemistry lead optimization
Aqueous solubility via sodium salt
Direct dissolution in assay media and HTS compatibility
Late-stage functionalization
ortho-CF₃ regioselective reactivity
Regioselective metalation and divergent library synthesis
Analytical reference standard
Defined identity and purity characterization
HPLC, MS, qNMR method development
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